D-Lysine hydrochloride
CAS No.: 42334-88-3
Cat. No.: VC13346515
Molecular Formula: C6H15ClN2O2
Molecular Weight: 182.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42334-88-3 |
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Molecular Formula | C6H15ClN2O2 |
Molecular Weight | 182.65 g/mol |
IUPAC Name | (2R)-2,6-diaminohexanoic acid;hydrochloride |
Standard InChI | InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 |
Standard InChI Key | BVHLGVCQOALMSV-NUBCRITNSA-N |
Isomeric SMILES | C(CCN)C[C@H](C(=O)O)N.Cl |
SMILES | C(CCN)CC(C(=O)O)N.Cl |
Canonical SMILES | C(CCN)CC(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
D-Lysine hydrochloride ((2R)-2,6-diaminohexanoic acid hydrochloride) has the molecular formula and a molecular weight of 182.65 g/mol . Its structure features a chiral α-carbon in the R-configuration, distinguishing it from the biologically prevalent L-lysine . The compound’s stereochemistry is critical for its interactions in non-biological systems, such as polymer synthesis and surface coatings .
Physicochemical Properties
Key physical properties include:
Property | Value | Source |
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Appearance | White crystalline powder | |
Melting Point | 235–240°C (decomposition) | |
Specific Optical Rotation | to (c=5, 5N HCl) | |
Solubility | 50 mg/mL in water and 1N HCl | |
Density | ~1.2 g/cm³ |
The compound’s high solubility in acidic aqueous solutions and insolubility in ethanol or ethyl acetate make it suitable for industrial processes requiring controlled crystallization.
Synthesis and Industrial Production
Enantiomeric Resolution Methods
A patented method (CN102766060B) describes the resolution of racemic DL-lysine hydrochloride using L-(-)-camphorsulfonic acid :
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Splitting: DL-lysine hydrochloride is treated with L-(-)-camphorsulfonic acid in water at 80–90°C, followed by cooling to 5–10°C to precipitate the diastereomeric L-camphorsulfonate-D-lysine complex.
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Desalting: The complex is dissolved in water, and camphorsulfonic acid is removed via ion-exchange resins.
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Refining: The resulting D-lysine solution is acidified with HCl, decolorized, and crystallized .
This method achieves an enantiomeric excess (EE) of 99.7% and a yield of 68–70%, making it scalable for industrial use .
Quality Control Specifications
Industrial-grade D-lysine hydrochloride must meet stringent criteria :
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Purity: ≥98% (HPLC/TLC)
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Loss on Drying: ≤0.5%
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Heavy Metals: ≤10 ppm
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Residue on Ignition: ≤0.1%
Applications in Biotechnology and Industry
Poly-D-Lysine in Cell Culture and Biomaterials
Poly-D-lysine, synthesized via polymerization of D-lysine hydrochloride, is widely used to coat culture surfaces (e.g., Petri dishes, microscopy slides) due to its cationic nature . This coating enhances adhesion of negatively charged cell membranes, improving attachment for neuronal and epithelial cells . Recent studies also highlight its role in hydrogels for traumatic brain injury repair, where its chirality reduces enzymatic degradation compared to L-forms .
Antimicrobial Peptide Engineering
Substituting L-lysine with D-lysine in antimicrobial peptides (AMPs) like CM15 reduces eukaryotic cell toxicity while preserving activity against pathogens like Staphylococcus aureus . For example, CM15 analogs with 2–5 D-lysine substitutions showed:
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40–60% reduced hemolysis of human erythrocytes.
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Maintained rapid permeabilization of bacterial membranes (SYTOX green uptake assay) .
The disruption of amphipathic α-helical structures by D-lysine decreases non-specific interactions with mammalian cells, enhancing therapeutic selectivity .
Pharmaceutical and Nutritional Applications
Animal Feed Supplementation
D-Lysine hydrochloride is a cost-effective alternative to L-lysine in livestock and poultry feed, improving growth rates and nitrogen utilization . In rats fed low-protein diets, lysine supplementation (1.5–3% w/w) increased serum lysine levels by 200–300%, though excessive doses (>3%) induced amino acid imbalances (e.g., reduced branched-chain amino acids) .
Drug Formulation and Delivery
The compound’s stability under acidic conditions makes it a candidate for oral drug delivery systems. In proton pump inhibitors and antacids, it enhances shelf life by preventing degradation in gastric environments .
Emerging Research and Future Directions
Lysine-Based Biofilm Inhibitors
D-Lysine derivatives are being explored as disruptors of bacterial biofilms. ε-Poly-D-lysine, a homo-polymer, inhibits E. coli and Pseudomonas aeruginosa biofilm formation by destabilizing membrane integrity (MIC: 16–32 µg/mL) .
Chiral Catalysis
The compound’s enantiomeric purity (>99.7% EE) enables its use as a chiral auxiliary in asymmetric synthesis, particularly for β-lactam antibiotics .
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